An In-depth Technical Guide to rac 4-Hydroxymethyl Ambrisentan
An In-depth Technical Guide to rac 4-Hydroxymethyl Ambrisentan
This guide provides a comprehensive overview of the chemical and biological properties of rac 4-Hydroxymethyl Ambrisentan, a principal metabolite of the endothelin receptor antagonist, Ambrisentan. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, offering insights into its characterization, synthesis, and biological significance.
Introduction: The Significance of a Metabolite
Ambrisentan is a potent and selective endothelin type-A receptor antagonist utilized in the treatment of pulmonary arterial hypertension (PAH).[1][2] The metabolic fate of such therapeutic agents is of paramount importance in understanding their overall pharmacological profile, including efficacy and potential for drug-drug interactions. rac 4-Hydroxymethyl Ambrisentan emerges as a key metabolite in this context.[1][3] Its formation, subsequent biotransformation, and intrinsic activity contribute to the complete picture of Ambrisentan's disposition in the body. This guide will delve into the technical details of this compound, providing a foundational resource for its study and application in pharmaceutical research.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a metabolite is fundamental for its isolation, characterization, and synthesis.
Chemical Identity
-
Chemical Name: 2-[(6-Methyl-4-hydroxymethyl-pyrimidin-2-yl)oxy]-3-methoxy-3,3-diphenyl propanoic acid[3]
-
Synonyms: rac 4-Hydroxymethyl Ambrisentan, Ambrisentan 4-Hydroxymethyl Analog Racemate[3][4]
-
Parent Drug: Ambrisentan[3]
Physicochemical Data
The following table summarizes the key computed and experimental properties of rac 4-Hydroxymethyl Ambrisentan and its parent compound, Ambrisentan, for comparative analysis.
| Property | rac 4-Hydroxymethyl Ambrisentan | Ambrisentan |
| Molecular Weight ( g/mol ) | 394.42[4][5] | 378.42 |
| Monoisotopic Mass (Da) | 394.15287181[6] | 378.15795719[1] |
| Topological Polar Surface Area (Ų) | 102[6] | 81.5[1] |
| XLogP3 | 2.6[6] | 3.8[1] |
| Melting Point (°C) | Not available | 165-168[1] |
| pKa | Not available | 4.0[1] |
| Solubility | Not available | Practically insoluble in aqueous solutions at low pH; solubility increases at higher pH.[1] |
Biological Disposition and Activity
rac 4-Hydroxymethyl Ambrisentan is a product of the phase I metabolism of Ambrisentan.
Metabolic Pathway
Ambrisentan is primarily metabolized through glucuronidation by UGTs 1A9S, 2B7S, and 1A3S. A lesser pathway involves oxidative metabolism by cytochrome P450 enzymes, specifically CYP3A4, CYP3A5, and CYP2C19, which leads to the formation of 4-hydroxymethyl ambrisentan.[1][7] This metabolite is then further glucuronidated to 4-hydroxymethyl ambrisentan glucuronide.[1][7] In plasma, the area under the curve (AUC) of 4-hydroxymethyl ambrisentan constitutes approximately 4% of the parent Ambrisentan AUC.[8][9][10]
Caption: Metabolic conversion of Ambrisentan.
Pharmacological Activity
The pharmacological activity of metabolites is a critical consideration. For 4-hydroxymethyl ambrisentan, its binding affinity for the human endothelin type-A (ETA) receptor is reported to be 64-fold less than that of the parent compound, Ambrisentan.[11] This suggests that it contributes minimally to the overall therapeutic effect of Ambrisentan.
Synthesis and Characterization
While rac 4-Hydroxymethyl Ambrisentan is commercially available for research purposes, understanding its synthesis is crucial for specialized applications and for the generation of isotopically labeled standards.[12]
Retrosynthetic Analysis
A plausible synthetic route would likely involve the synthesis of a hydroxylated pyrimidine intermediate, which is then coupled with the diphenylpropanoic acid backbone of Ambrisentan. The synthesis of Ambrisentan itself typically starts from benzophenone and involves several steps, including Darzens condensation and epoxide ring-opening.[13][14][15]
Caption: Retrosynthetic approach for rac 4-Hydroxymethyl Ambrisentan.
Analytical Characterization
The definitive identification and quantification of rac 4-Hydroxymethyl Ambrisentan necessitate robust analytical methodologies.
4.2.1 Chromatographic Methods
High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the primary techniques for the separation and quantification of Ambrisentan and its metabolites from biological matrices.[16][17][18] A sensitive and validated UPLC-MS/MS method has been developed for the simultaneous determination of Ambrisentan and (S)-4-hydroxymethyl ambrisentan in plasma.[19][20]
Experimental Protocol: UPLC-MS/MS for Quantification in Plasma [19]
-
Sample Preparation:
-
To a 100 µL plasma sample, add an internal standard.
-
Perform protein precipitation with acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
Evaporate the supernatant to dryness and reconstitute in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Optimized for the column dimensions.
-
Injection Volume: Typically 5-10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
4.2.2 Spectroscopic Methods
While specific spectra for rac 4-Hydroxymethyl Ambrisentan are not widely published, its structural elucidation would rely on a combination of:
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.[21][22]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the connectivity of atoms. 2D NMR techniques (e.g., COSY, HSQC, HMBC) would be used to assign all proton and carbon signals definitively.[22][23]
-
Infrared (IR) Spectroscopy: To identify key functional groups such as hydroxyl (-OH), carboxylic acid (-COOH), and ether (C-O-C) bonds.[22]
Conclusion and Future Perspectives
rac 4-Hydroxymethyl Ambrisentan is a well-defined, albeit minor, metabolite of Ambrisentan. Its chemical properties, metabolic pathway, and analytical determination methods are crucial for a comprehensive understanding of Ambrisentan's pharmacology. While its direct pharmacological contribution appears limited due to significantly reduced receptor affinity, its characterization remains vital for regulatory purposes and for a complete toxicological assessment.
Future research could focus on the experimental determination of its physicochemical properties, the development of a detailed and optimized synthetic protocol, and the investigation of any potential off-target activities. Such data would further solidify the knowledge base for this important metabolite.
References
-
Ambrisentan | C22H22N2O4 | CID 6918493 - PubChem - NIH. (n.d.). Retrieved January 16, 2026, from [Link]
-
Ambrisentan 4-Hydroxymethyl Analog Racemate | CAS 1106685-84-0 - Veeprho. (n.d.). Retrieved January 16, 2026, from [Link]
-
CAS No : 1106685-84-0 | Product Name : rac 4-Hydroxymethyl Ambrisentan - Pharmaffiliates. (n.d.). Retrieved January 16, 2026, from [Link]
-
Improved Synthesis Process of Ambrisentan and Darusentan. (n.d.). The Italian Association of Chemical Engineering. Retrieved January 16, 2026, from [Link]
-
CAS No : 1287096-42-7 | Chemical Name : rac 4-Hydroxymethyl Ambrisentan-d3 | Pharmaffiliates. (n.d.). Retrieved January 16, 2026, from [Link]
-
Label: AMBRISENTAN tablet, film coated - DailyMed. (n.d.). Retrieved January 16, 2026, from [Link]
-
Synthesis and in vitro evaluation of ambrisentan analogues as potential endothelin receptor antagonists. (2014). PubMed. Retrieved January 16, 2026, from [Link]
-
Table 11.8 Mean Single-Dose and Steady-State Pharmacokinetic Parameters of - Ambrisentan (Population: PK) - accessdata.fda.gov. (n.d.). Retrieved January 16, 2026, from [Link]
-
rac 4-Hydroxymethyl Ambrisentan | C22H22N2O5 | CID 25183520 - PubChem - NIH. (n.d.). Retrieved January 16, 2026, from [Link]
-
Showing metabocard for 4-Hydroxymethyl Ambrisentan (HMDB0259645) - Human Metabolome Database. (n.d.). Retrieved January 16, 2026, from [Link]
-
Evaluation of herb-drug interaction of ambrisentan with shikonin based on UPLC-MS/MS - PMC - NIH. (n.d.). Retrieved January 16, 2026, from [Link]
-
Ambrisentan | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. (n.d.). Retrieved January 16, 2026, from [Link]
-
Letairis (ambrisentan) tablets, for oral use - accessdata.fda.gov. (n.d.). Retrieved January 16, 2026, from [Link]
-
ambresan DS. (n.d.). Square Pharmaceuticals Ltd. Retrieved January 16, 2026, from [Link]
- CN103755569A - Preparation method for ambrisentan intermediate compound - Google Patents. (n.d.).
-
Synthesis of (+) -Ambrisentan - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]
-
LC-ESI-MS/MS method for quantification of ambrisentan in plasma and application to rat pharmacokinetic study | Request PDF - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]
-
Process Research for (+)-Ambrisentan, an Endothelin-A Receptor Antagonist - ACS Publications. (2018). Retrieved January 16, 2026, from [Link]
-
Metabolite characterization of ambrisentan, in in vitro and in vivo matrices by UHPLC/QTOF/MS/MS: Detection of glutathione conjugate of epoxide metabolite evidenced by in vitro GSH trapping assay - PubMed. (2018). Retrieved January 16, 2026, from [Link]
-
Ambrisentan 4-Hydroxymethyl Analog - Pharmace Research Laboratory. (n.d.). Retrieved January 16, 2026, from [Link]
- CN101801936B - Metabolites and derivatives of ambrisentan - Google Patents. (n.d.).
-
Isolation and Structural Characterization of a major degradation product of Ambrisentan using Q-TOF-MS, NMR and FTIR - Research Journal of Pharmacy and Technology. (n.d.). Retrieved January 16, 2026, from [Link]
-
Compound: AMBRISENTAN (CHEMBL1111) - ChEMBL - EMBL-EBI. (n.d.). Retrieved January 16, 2026, from [Link]
-
A Concise Review on Analytical Profile of Ambrisentan - Asian Journal of Pharmaceutical Analysis. (n.d.). Retrieved January 16, 2026, from [Link]
-
DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING RP- HPLC METHOD FOR DETERMINATION OF AMBRISENTAN IN BULK DRUGS. (n.d.). Retrieved January 16, 2026, from [Link]
-
RP-HPLC-PDA method for the analysis of ambrisentan in bulk drug and pharmaceutical dosage forms - IJCPS. (n.d.). Retrieved January 16, 2026, from [Link]
- WO2010091877A2 - Process for producing ambrisentan - Google Patents. (n.d.).
-
Ambrisentan - New Drug Approvals. (n.d.). Retrieved January 16, 2026, from [Link]
-
High-field NMR spectroscopy and FTICR mass spectrometry - BG. (2013). Retrieved January 16, 2026, from [Link]
-
Ambrisentan for the treatment of pulmonary arterial hypertension - PMC - NIH. (n.d.). Retrieved January 16, 2026, from [Link]
Sources
- 1. Ambrisentan | C22H22N2O4 | CID 6918493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ambrisentan for the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. labsolu.ca [labsolu.ca]
- 6. rac 4-Hydroxymethyl Ambrisentan | C22H22N2O5 | CID 25183520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ambrisentan | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. DailyMed - AMBRISENTAN tablet, film coated [dailymed.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. squarepharma.com.bd [squarepharma.com.bd]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. aidic.it [aidic.it]
- 14. researchgate.net [researchgate.net]
- 15. newdrugapprovals.org [newdrugapprovals.org]
- 16. ajpaonline.com [ajpaonline.com]
- 17. mjas.analis.com.my [mjas.analis.com.my]
- 18. ijcps.com [ijcps.com]
- 19. Evaluation of herb-drug interaction of ambrisentan with shikonin based on UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Metabolite characterization of ambrisentan, in in vitro and in vivo matrices by UHPLC/QTOF/MS/MS: Detection of glutathione conjugate of epoxide metabolite evidenced by in vitro GSH trapping assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. rjptonline.org [rjptonline.org]
- 23. bg.copernicus.org [bg.copernicus.org]
